molecular formula C6H9N3O2S B2691225 N-(3-aminopyridin-2-yl)methanesulfonamide CAS No. 1564916-50-2

N-(3-aminopyridin-2-yl)methanesulfonamide

Cat. No.: B2691225
CAS No.: 1564916-50-2
M. Wt: 187.22
InChI Key: DPXXNQNVGDDSHC-UHFFFAOYSA-N
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Description

Contextualization of Aminopyridine and Sulfonamide Scaffolds in Organic Synthesis

The aminopyridine and sulfonamide moieties are foundational scaffolds in the field of organic synthesis, each with a rich history of development and a broad spectrum of applications. rroij.comfrontiersrj.com

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.gov Historically, pyridine was first isolated from coal tar. However, the demand for specifically substituted pyridines spurred the development of numerous synthetic methodologies.

Key historical milestones in pyridine synthesis include:

The Hantzsch Pyridine Synthesis (1881): Arthur Rudolf Hantzsch developed a multicomponent reaction typically involving a β-ketoester, an aldehyde, and ammonia (B1221849). This method first produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring.

The Chichibabin Pyridine Synthesis (1924): Reported by Aleksei Chichibabin, this reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. It remains a significant industrial route for producing simpler pyridines.

The Kröhnke Pyridine Synthesis (1976): This method provides a versatile route to highly substituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls in the presence of a nitrogen source like ammonium (B1175870) acetate.

Modern synthetic chemistry continues to refine these classic methods and develop new ones, such as those based on cycloadditions and transition-metal-catalyzed C-H functionalization, to provide efficient and selective access to complex pyridine derivatives. nih.gov Aminopyridines, as a subclass, are particularly valuable synthetic targets due to their utility as precursors for a wide range of heterocyclic compounds and their presence in numerous biologically active molecules. nih.gov

The sulfonamide functional group (-SO₂NR₂) is a cornerstone of medicinal chemistry. frontiersrj.comresearchgate.net Its journey began in the 1930s with Gerhard Domagk's discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye. researchgate.net This finding ushered in the era of "sulfa drugs," the first class of broadly effective systemic antimicrobials, which revolutionized medicine before the widespread availability of penicillin. researchgate.net

The initial discovery spurred extensive research, leading to the synthesis of thousands of sulfonamide derivatives. It was quickly realized that this scaffold's utility extended far beyond antibacterial agents. The structural features of the sulfonamide group—its ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry—make it an effective mimic for other functional groups in biological systems. nih.gov This has led to the development of sulfonamide-based drugs with a vast range of pharmacological activities, including:

Anticancer agents researchgate.net

Antiviral compounds frontiersrj.com

Diuretics

Antidiabetic drugs eurjchem.com

Anti-inflammatory agents (e.g., COX-2 inhibitors) researchgate.net

Recent advancements in synthetic methods have made the incorporation of the sulfonamide moiety more efficient, further cementing its role as a privileged scaffold in drug discovery and development. frontiersrj.com

Rationale for Comprehensive Investigation of N-(3-aminopyridin-2-yl)methanesulfonamide

The rationale for a focused investigation of this compound stems from its distinct molecular architecture and the potential synergistic effects arising from the fusion of its two core components.

The structure of this compound is notable for the ortho-positioning of the amino and methanesulfonamide (B31651) groups on the pyridine ring. This specific arrangement presents several unique features:

Multiple Reactive Sites: The molecule possesses several sites for chemical modification: the primary amino group (-NH₂), the acidic proton on the sulfonamide nitrogen (-NH-), the pyridine ring nitrogen, and the aromatic carbons of the pyridine ring.

Neighboring Group Interactions: The proximity of the amino and sulfonamide groups can lead to unique reactivity through neighboring group participation. acs.orggoogle.com This arrangement could facilitate intramolecular cyclization reactions to form fused heterocyclic systems, such as pyridopyrimidines or related structures. acs.org

Chelating Potential: The 2-amino and 3-sulfonamido nitrogen atoms can potentially act as a bidentate ligand, capable of coordinating with metal ions. This suggests applications in coordination chemistry and catalysis.

Scaffold for Derivatization: The primary amine can be readily acylated, alkylated, or used in condensation reactions to build more complex structures. Similarly, the sulfonamide nitrogen can be further substituted, allowing for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. rroij.com

The combination of the aminopyridine and sulfonamide scaffolds within a single, relatively simple molecule makes it a relevant building block in several interdisciplinary fields. researchgate.netmdpi.com

Medicinal Chemistry: Both aminopyridines and sulfonamides are well-established pharmacophores. researchgate.netresearchgate.net Substituted 2-aminopyridines are known inhibitors of enzymes like nitric oxide synthases, and various sulfonamides are used to target a wide array of proteins. nih.govnih.gov This compound, therefore, serves as an ideal starting point or fragment for designing novel enzyme inhibitors or receptor modulators where the two functional groups can engage in specific interactions within a biological target's binding site. nih.gov

Materials Science: Aminopyridine derivatives have been investigated for their fluorescent properties and potential use as molecular probes. nih.gov The introduction of a sulfonamide group can modulate these electronic properties, potentially leading to new materials with tailored optical or electronic characteristics.

Supramolecular Chemistry: The hydrogen bonding capabilities of both the amino and sulfonamide groups, combined with the pyridine nitrogen, provide multiple points of interaction for building complex, self-assembling supramolecular architectures.

Scope and Objectives of Research on this compound

Given the potential outlined above, a comprehensive research program on this compound would be well-justified. The primary objectives of such research would be to fully characterize its chemical properties and explore its utility as a versatile building block. ijrpr.commdpi.com

The scope of such a research program could be defined by the following objectives:

Development of Optimized Synthesis: To establish and optimize a scalable and efficient synthetic route to this compound, likely starting from precursors like 2,3-diaminopyridine (B105623). chemicalbook.com

Exploration of Chemical Reactivity: To systematically investigate the reactivity of the compound's various functional groups, with a particular focus on selective transformations and the potential for intramolecular cyclizations driven by the adjacent amino and sulfonamide moieties.

Synthesis of Derivative Libraries: To utilize the compound as a scaffold to synthesize a diverse library of new chemical entities by modifying the amino and sulfonamide groups, as well as the pyridine ring itself. researchgate.net

Evaluation of Biological Activity: To conduct broad screening of the parent compound and its derivatives for a range of biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) to identify potential new therapeutic lead compounds. ijrpr.comresearchgate.net

Investigation of Coordination Chemistry: To study the compound's ability to act as a ligand for various transition metals, and to characterize the resulting coordination complexes and explore their potential catalytic or material applications.

By pursuing these objectives, the scientific community can unlock the full potential of this compound, transforming it from a chemical intermediate into a valuable tool for innovation in medicine, materials, and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminopyridin-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXXNQNVGDDSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Diffraction Studies for Molecular Structure and Conformation of N 3 Aminopyridin 2 Yl Methanesulfonamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in N-(3-aminopyridin-2-yl)methanesulfonamide. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals, providing insights into the electronic environment of the pyridine (B92270) ring and the conformation of the methanesulfonamide (B31651) group.

Analysis of Proton and Carbon Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the amino group, the sulfonamide N-H, and the methyl group. The chemical shifts (δ) of the pyridyl protons are influenced by the electronic effects of both the amino and the methanesulfonamide substituents. The coupling patterns (spin-spin splitting) between adjacent protons on the pyridine ring would be crucial for their unambiguous assignment.

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons would reflect the electron-donating nature of the amino group and the electron-withdrawing nature of the sulfonamide group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is a hypothetical representation for illustrative purposes, as specific experimental data for this compound is not publicly available in the cited literature.)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H47.20-7.40120.0-125.0
Pyridine-H56.70-6.90115.0-120.0
Pyridine-H68.00-8.20145.0-150.0
NH₂5.00-6.00-
NH-SO₂9.00-10.00-
CH₃3.00-3.2040.0-45.0
Pyridine-C2-150.0-155.0
Pyridine-C3-130.0-135.0

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

To definitively establish the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the protons on the pyridine ring.

HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information for establishing the connectivity across the sulfonamide linkage and the substitution pattern on the pyridine ring.

Investigation of Dynamic Processes and Tautomerism

The potential for tautomerism exists in the aminopyridine scaffold. NMR spectroscopy is a powerful technique to investigate such dynamic processes. For instance, variable temperature NMR studies could reveal changes in the spectra that might indicate the presence of more than one tautomeric form in equilibrium. The absence of significant line broadening or the emergence of new signals over a range of temperatures would suggest that a single tautomer is predominant under the conditions studied.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state.

Correlation of Characteristic Vibrational Modes with Molecular Structure

The IR and Raman spectra are expected to show characteristic absorption bands corresponding to the various functional groups in the molecule.

N-H Vibrations: The amino (NH₂) and sulfonamide (N-H) groups will give rise to stretching vibrations in the region of 3200-3500 cm⁻¹. The presence of two distinct bands in this region could correspond to the symmetric and asymmetric stretching modes of the primary amino group.

S=O Vibrations: The sulfonyl group (SO₂) is characterized by strong asymmetric and symmetric stretching bands, typically observed in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C=C and C=N Vibrations: The stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

S-N and S-C Vibrations: The stretching modes for the S-N and S-C bonds are expected at lower frequencies, typically in the 800-1000 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies (Note: The following data is a hypothetical representation for illustrative purposes, as specific experimental data for this compound is not publicly available in the cited literature.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
N-H Stretch (amino)3300-3500NH₂
N-H Stretch (sulfonamide)3200-3300NH-SO₂
C-H Stretch (aromatic)3000-3100Pyridine Ring
C-H Stretch (aliphatic)2900-3000CH₃
C=C/C=N Stretch1400-1600Pyridine Ring
S=O Asymmetric Stretch1300-1350SO₂
S=O Symmetric Stretch1140-1180SO₂
S-N Stretch800-1000S-N

Spectral Analysis in Different Phases and Solvent Environments

Analyzing the vibrational spectra of this compound in different phases (e.g., solid-state vs. solution) and in solvents of varying polarity can provide information about intermolecular interactions, such as hydrogen bonding. Shifts in the frequencies of the N-H and S=O stretching vibrations can indicate the involvement of these groups in hydrogen bonding, which can influence the molecular conformation. For instance, a shift to lower wavenumbers for the N-H stretching band in the solid-state spectrum compared to a dilute solution in a non-polar solvent would suggest the presence of intermolecular hydrogen bonding in the crystalline state.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns to aid in structural elucidation. For this compound, high-resolution mass spectrometry (HRMS) can verify its molecular formula, C6H9N3O2S, which corresponds to a specific molecular weight. bldpharm.com

Under electrospray ionization (ESI) tandem mass spectrometry (MS/MS), sulfonamides exhibit characteristic fragmentation pathways. nih.govresearchgate.net For this compound, the protonated molecule [M+H]⁺ would be the parent ion. The primary fragmentation is expected to occur at the relatively weak S-N bond. researchgate.net This cleavage would lead to two main fragment ions: one corresponding to the methanesulfonyl group and the other to the 2,3-diaminopyridine (B105623) radical cation.

A plausible fragmentation pathway involves the following steps:

Cleavage of the sulfonamide bond (C-N-S) to generate a protonated 3-aminopyridin-2-amine fragment and a methanesulfonyl radical.

A common fragmentation for sulfonamides is the loss of sulfur dioxide (SO2). researchgate.net This could occur from the parent ion or subsequent fragments.

Further fragmentation of the aminopyridine ring structure can also occur, leading to smaller, characteristic ions.

The analysis of these fragment ions allows for the unambiguous identification of the different structural components of the molecule, confirming the presence of both the methanesulfonamide and the aminopyridine moieties. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been detailed in the provided context, analysis of related sulfonamide and aminopyridine structures allows for a well-grounded prediction of its key structural features. nih.govnih.gov

The molecular geometry of this compound is defined by its bond lengths, bond angles, and dihedral (torsion) angles. Based on data from similar organic compounds, the expected values for key bonds can be predicted. psu.edursc.org The geometry around the sulfur atom is expected to be a distorted tetrahedron. The pyridine ring will be largely planar, a characteristic of aromatic systems.

Interactive Table: Predicted Bond Lengths and Angles

Bond/Angle Type Expected Value
S=O Bond Length ~1.43 Å
S-N Bond Length ~1.63 Å
S-C Bond Length ~1.77 Å
C-N (amide) Bond Length ~1.43 Å
O-S-O Bond Angle ~120°
O-S-N Bond Angle ~106°
C-S-N Bond Angle ~105°

Note: These values are estimations based on typical bond lengths and angles for sulfonamides and pyridine derivatives found in crystallographic databases. nih.govpsu.edursc.org

Conformational isomerism, or polymorphism, arises when a molecule can adopt different spatial arrangements due to rotation around single bonds. This phenomenon is well-documented in sulfonamides, such as sulfapyridine, which exists in multiple crystalline forms with distinct molecular conformations. nih.gov For this compound, significant conformational flexibility exists around the S-N and N-C bonds that link the methanesulfonyl group to the pyridine ring.

The key dihedral angle influencing the conformation is C(methyl)-S-N-C(pyridine). Different values for this angle would result in distinct conformers, which could potentially crystallize as different polymorphs under various conditions. The specific conformation adopted in the crystalline state is often the one that allows for the most stable and efficient packing, primarily dictated by intermolecular interactions. nih.gov

Hydrogen Bond Donors: The N-H protons of the primary amino group (-NH2) and the secondary sulfonamide group (-SO2NH-).

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group (S=O), the nitrogen atom of the pyridine ring, and the nitrogen atom of the primary amino group.

These functional groups can engage in various hydrogen bonding motifs. For instance, the N-H of the sulfonamide can form a strong hydrogen bond with a sulfonyl oxygen of a neighboring molecule, a common interaction in sulfonamide crystals that often leads to the formation of chains or dimers. nih.gov The amino group can simultaneously donate hydrogen bonds to sulfonyl oxygens or pyridine nitrogens of adjacent molecules, further extending the network into a two- or three-dimensional assembly. mdpi.comresearchgate.net

Interactive Table: Potential Hydrogen Bonding Interactions

Donor Acceptor Type of Interaction Potential Motif
N-H (Sulfonamide) O=S (Sulfonyl) Intermolecular Chain, Dimer
N-H (Amino) O=S (Sulfonyl) Intermolecular Cross-linking chains

The interplay of these interactions results in a stable, highly organized crystal lattice. nih.gov

Advanced Spectroscopic Probes: UV-Vis, Fluorescence, and Circular Dichroism

Spectroscopic techniques that probe electronic transitions can provide valuable information about the molecule's electronic structure and environment.

UV-Vis Spectroscopy: this compound contains an aminopyridine moiety, which is a chromophore that absorbs ultraviolet (UV) light. The UV-Vis spectrum would be expected to show absorption maxima characteristic of the π → π* and n → π* electronic transitions within the aromatic pyridine ring system.

Fluorescence Spectroscopy: Many aminopyridine derivatives are known to be fluorescent. researchgate.netmdpi.com Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), the molecule may exhibit fluorescence, emitting light at a longer wavelength. The intensity and wavelength of this emission can be sensitive to the molecule's environment, such as solvent polarity and hydrogen bonding interactions. Studies on similar 2-aminopyridine (B139424) compounds show they can be potential scaffolds for fluorescent probes. mdpi.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to study chiral molecules. Since this compound is an achiral molecule, it would not exhibit a CD spectrum on its own. This technique would only become applicable if the molecule were placed in a chiral environment or complexed with a chiral entity.

Computational and Theoretical Investigations of N 3 Aminopyridin 2 Yl Methanesulfonamide

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations serve as a powerful tool for predicting molecular properties with high accuracy. mdpi.com Methods like Density Functional Theory (DFT), particularly using the B3LYP functional, and ab initio Hartree-Fock (HF) methods are commonly employed to model complex organic molecules. nih.govnih.govnih.gov These calculations are foundational for understanding the molecule's stability, reactivity, and interactions.

Geometry Optimization and Energetic Landscapes

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. nih.gov This process minimizes the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to a minimum on the potential energy surface and provides the basis for all subsequent property calculations. researchgate.net For N-(3-aminopyridin-2-yl)methanesulfonamide, this would involve defining the spatial relationship between the aminopyridine ring and the methanesulfonamide (B31651) group.

Energetic landscape studies, such as potential energy surface scans, can further explore conformational possibilities, for instance, by systematically rotating the molecule around the S-N or C-N bonds to identify different conformers and the energy barriers separating them. researchgate.net This analysis is vital for understanding the molecule's flexibility and the relative stability of its various shapes.

Illustrative Optimized Geometrical Parameters The following table presents typical bond lengths and angles for key structural motifs found in similar molecules, as determined by DFT calculations.

Table 1: Representative Geometrical Parameters
Parameter Bond/Angle Typical Calculated Value (B3LYP)
Bond Length (Å) S=O 1.45 Å
S-N 1.65 Å
S-C (methyl) 1.78 Å
N-C (pyridine) 1.41 Å
C-N (amino) 1.38 Å
**Bond Angle (°) ** O=S=O 120.0°
O=S=N 107.0°
C-S-N 105.0°

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. ripublication.comresearchgate.net A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed across the electron-withdrawing sulfonamide group. nih.gov

Illustrative Frontier Orbital Energies This table provides representative energy values for frontier orbitals as calculated for analogous sulfonamide compounds.

Table 2: Representative HOMO-LUMO Energy Values
Parameter Energy (eV)
EHOMO -6.5 eV
ELUMO -1.2 eV

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. deeporigin.com It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, such as the oxygen atoms of the sulfonyl group and the nitrogen of the amino group. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack, such as the hydrogen atoms of the amino group and the sulfonamide N-H. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.govdergipark.org.tr

For this compound, key interactions would likely include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds (e.g., n(N) → σ(S-O) or π orbitals of the pyridine (B92270) ring). This analysis provides quantitative insight into the electronic communication between the aminopyridine and methanesulfonamide moieties.

Illustrative NBO Analysis Data The table below shows hypothetical but representative donor-acceptor interactions and their stabilization energies (E(2)) for the title compound.

Table 3: Representative NBO Interactions and Stabilization Energies
Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP(1) N (amino) π*(C=C) pyridine 45.5 n → π*
LP(1) N (sulfonamide) σ*(S=O) 5.2 n → σ*
LP(2) O (sulfonyl) σ*(S-N) 8.9 n → σ*

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic properties. cardiff.ac.uk

Simulation of Vibrational (IR/Raman) Spectra and Comparison with Experimental Data

Theoretical vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry. nih.gov DFT calculations are highly effective for this purpose. cardiff.ac.uk The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of different functional groups. researchgate.net

These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net A detailed comparison allows for the unambiguous assignment of the peaks observed in the experimental FT-IR and FT-Raman spectra. researchgate.net For this compound, characteristic peaks would include the N-H stretches of the amino and sulfonamide groups, asymmetric and symmetric S=O stretches, and various vibrations associated with the pyridine ring.

Illustrative Vibrational Frequencies This table compares typical experimental IR frequencies with scaled theoretical values for key functional groups.

Table 4: Representative Vibrational Frequencies (cm-1)
Vibrational Mode Experimental Frequency (cm-1) Calculated Frequency (Scaled) (cm-1)
N-H Stretch (amino) 3450, 3350 3455, 3360
N-H Stretch (sulfonamide) 3250 3258
C-H Stretch (aromatic) 3100 3105
S=O Asymmetric Stretch 1340 1345
S=O Symmetric Stretch 1160 1162

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These calculations are performed on the DFT-optimized geometry.

The predicted chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and then compared with experimental spectra. This comparison aids in the assignment of signals to specific protons and carbon atoms within the molecule, confirming the connectivity and chemical environment of each atom. For this compound, this would involve predicting the distinct chemical shifts for the protons on the pyridine ring, the amino group, the sulfonamide N-H, and the methyl group.

Illustrative NMR Chemical Shifts The following table shows a hypothetical comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts (δ in ppm).

Table 5: Representative ¹H and ¹³C NMR Chemical Shifts (ppm)
Atom Position Nucleus Experimental δ (ppm) Calculated δ (ppm)
Pyridine C-4 ¹H 7.10 7.15
Pyridine C-5 ¹H 6.80 6.85
Pyridine C-6 ¹H 8.05 8.10
Amino (-NH2) ¹H 5.90 5.95
Sulfonamide (-NH-) ¹H 9.80 9.88
Methyl (-CH3) ¹H 3.00 3.05
Pyridine C-2 ¹³C 150.0 150.5
Pyridine C-3 ¹³C 125.0 125.4

Theoretical UV-Vis Spectra and Excited State Properties (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comsharif.edu It provides insights into the electronic transitions between molecular orbitals upon absorption of light, detailing excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the involved orbitals (e.g., π → π* or n → π* transitions). researchgate.netrsc.org

For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the π-system of the aminopyridine ring and the non-bonding electrons on the nitrogen and oxygen atoms. Computational studies on related aromatic and heterocyclic compounds demonstrate that TD-DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict absorption maxima (λmax). sharif.edu

The electronic transitions in aminopyridine derivatives are typically dominated by π → π* transitions within the pyridine ring. The presence of the amino group, a strong electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. The methanesulfonamide group, being electron-withdrawing, will also influence the electronic structure and the resulting spectrum.

A hypothetical TD-DFT study of this compound would likely involve the following steps:

Optimization of the ground-state geometry of the molecule.

Calculation of the vertical excitation energies and oscillator strengths for a number of excited states.

Analysis of the molecular orbitals involved in the most intense electronic transitions to characterize their nature.

Based on studies of similar molecules, one could anticipate several key absorption bands. The primary bands would likely be due to HOMO → LUMO and other low-energy transitions. The character of these frontier orbitals would be a hybrid of pyridine π-orbitals and orbitals with contributions from the amino and methanesulfonamide substituents.

Table 1: Predicted Electronic Transitions for a Hypothetical Aminopyridine Derivative based on TD-DFT Calculations This table is illustrative and based on typical values for similar compounds.

Transition Calculated Wavelength (nm) Oscillator Strength (f) Major Orbital Contributions
S0 → S1 ~320 ~0.15 HOMO → LUMO (π → π*)
S0 → S2 ~280 ~0.25 HOMO-1 → LUMO (π → π*)
S0 → S3 ~250 ~0.05 n → π*

Conformational Analysis and Potential Energy Surface Mapping

For this compound, two key rotational barriers are of primary interest: the barrier to rotation around the S-N bond of the sulfonamide group and the barrier to rotation around the C-N bond connecting the sulfonamide to the pyridine ring.

Computational studies on sulfonamides have shown that the rotation around the S-N bond is subject to significant barriers, which can be on the order of 9-14 kcal/mol. researchgate.netnih.gov This restricted rotation arises from the partial double bond character of the S-N bond due to delocalization of the nitrogen lone pair into the sulfonyl group. This can lead to distinct, stable conformers. The planarity or pyramidal nature of the sulfonamide nitrogen also plays a role in its conformational preferences. psu.edu

The rotation of the methanesulfonamide group relative to the pyridine ring will also be hindered due to steric interactions with the adjacent amino group. A full conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angles associated with the C-N and S-N bonds to locate the global and local energy minima.

Table 2: Representative Rotational Energy Barriers for Bonds in Structurally Similar Molecules Data compiled from computational studies on analogous compounds.

Bond Molecule Type Method Calculated Barrier (kcal/mol) Reference
Aryl-N (Amine) Substituted Pyrimidines DFT 9 - 14 nih.gov
S-N (Sulfonamide) N,N-disubstituted nonafluorobutane-1-sulfonamides NMR/DFT 14.8 - 17.0 researchgate.net
C-N (Amide) N-Benzhydrylformamides DFT 20 - 23 nih.gov

This compound can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For 2-aminopyridine (B139424) derivatives, the primary tautomeric equilibrium is between the amino form and the imino form. nih.govnih.gov

Computational studies on 2-aminopyridine and its derivatives have consistently shown that the amino tautomer is significantly more stable than the imino form. nih.govnih.gov For instance, in 2-amino-4-methylpyridine, the canonical amino structure is calculated to be about 13.60 kcal/mol more stable than the corresponding imino tautomer. nih.govnih.gov The barrier for proton transfer from the amino form to the imino form is also computationally accessible and has been calculated to be substantial (e.g., ~44.81 kcal/mol for 2-amino-4-methylpyridine), indicating that the amino form is the overwhelmingly predominant species under normal conditions. nih.govnih.gov

For this compound, one would expect a similar preference for the amino tautomer of the 3-amino group. Additionally, tautomerism involving the sulfonamide group is possible, though less common. High-level quantum chemical calculations would be required to definitively determine the relative energies of all possible tautomers and the transition states connecting them.

Table 3: Calculated Relative Stabilities of Tautomers for 2-Amino-4-methylpyridine Data from B3LYP/6-311++G(d,p) calculations. nih.govnih.gov

Tautomer Description Relative Energy (kcal/mol)
2A4MP1 Canonical Amino Form 0.00
2A4MP2 Imino Form (trans) 13.60
2A4MP3 Imino Form (cis) 16.36

Molecular Dynamics Simulations for Solution-Phase Behavior (if relevant)

While no specific molecular dynamics (MD) simulations for this compound are available, this technique could provide valuable insights into its behavior in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

An MD simulation could be used to:

Explore the conformational landscape of the molecule in solution, identifying the most populated conformations and the dynamics of their interconversion.

Study the solvation structure around the molecule, including the formation of hydrogen bonds between the amino and sulfonamide groups and solvent molecules.

Investigate the aggregation behavior of the molecule at higher concentrations.

Given the presence of hydrogen bond donors (the NH groups) and acceptors (the sulfonyl oxygens and pyridine nitrogen), strong interactions with polar protic solvents like water would be expected.

QSAR Methodologies for Structure-Property Relationships in Chemical Systems (avoiding biological context)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. chemrevlett.com These models are a subset of the broader Quantitative Structure-Activity Relationship (QSAR) methodologies. In a non-biological context, QSPR can be used to predict properties such as solubility, melting point, boiling point, or chromatographic retention times.

A QSPR study for a series of compounds including this compound would involve:

Data Set Assembly: A collection of molecules with known experimental values for the property of interest.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the property.

Model Validation: The predictive power of the model is assessed using statistical metrics and external test sets.

For pyridine derivatives, QSAR and QSPR models have been developed to predict various properties. wjpsonline.com For example, a QSPR model could be built to predict the lipophilicity (logP) of a series of substituted aminopyridine sulfonamides, which would be valuable in understanding their solubility and partitioning behavior in different environments.

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor Class Examples
Constitutional Molecular Weight, Number of Atoms, Number of Rings
Topological Wiener Index, Randić Index, Kier & Hall Shape Indices
Geometric Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, HOMO/LUMO Energies, Mulliken Charges
Physicochemical LogP (octanol-water partition coefficient), Molar Refractivity

Chemical Reactivity and Derivatization Chemistry of N 3 Aminopyridin 2 Yl Methanesulfonamide

Reactions at the Pyridine (B92270) Nitrogen Atom

The pyridine nitrogen atom in N-(3-aminopyridin-2-yl)methanesulfonamide possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic. However, its reactivity is modulated by the electronic effects of the substituents on the pyridine ring.

Protonation and Lewis Basicity Studies

The basicity of the nitrogen atoms is a critical factor in the chemical profile of this compound. The pyridine nitrogen is expected to be the most basic site for protonation. In contrast, the nitrogen of the primary amino group is less basic due to the delocalization of its lone pair into the aromatic pyridine ring. The sulfonamide nitrogen is the least basic, as its lone pair is significantly delocalized by the strongly electron-withdrawing sulfonyl group.

Table 1: Predicted Basicity of Nitrogen Atoms in this compound

Nitrogen AtomPredicted BasicityRationale
Pyridine NitrogenMost BasicLone pair in sp² orbital, available for protonation.
Primary Amine NitrogenModerately BasicLone pair partially delocalized into the pyridine ring.
Sulfonamide NitrogenLeast BasicLone pair strongly delocalized by the adjacent sulfonyl group.

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen is susceptible to electrophilic attack, leading to N-alkylation and N-acylation products. Alkylation, typically with alkyl halides, is expected to occur readily at the pyridine nitrogen to form a pyridinium (B92312) salt. This reaction is a common transformation for pyridine and its derivatives. google.com

Acylation of the pyridine nitrogen is also possible, though it is often reversible. In the case of aminopyridines, acylation can be competitive between the pyridine nitrogen and the exocyclic amino group. For 2-aminopyridines, acylation generally occurs preferentially at the exocyclic amino group. publish.csiro.aupublish.csiro.au The steric hindrance from the adjacent methanesulfonamide (B31651) group and the electronic deactivation of the ring may further disfavor acylation at the pyridine nitrogen.

Transformations of the Primary Amine Group

The primary amine at the 3-position is a versatile functional group that can undergo a variety of chemical transformations, making it a key site for the derivatization of this compound.

Alkylation and Acylation Reactions

The primary amino group is nucleophilic and can be readily alkylated and acylated. N-monoalkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net Over-alkylation to form the dialkylated product can be a competing reaction but can often be controlled by adjusting reaction conditions. researchgate.net

Acylation of the primary amine with acyl chlorides or anhydrides is expected to proceed efficiently to form the corresponding amide. semanticscholar.org In reactions with acylating agents, the primary amine is generally more reactive than the pyridine nitrogen, especially in 2-substituted pyridines. publish.csiro.aupublish.csiro.au The use of a base like pyridine is often employed to scavenge the acidic byproduct. vedantu.com

Table 2: Representative Alkylation and Acylation Reactions of the Primary Amine

Reaction TypeReagentExpected Product
N-AlkylationAlkyl Halide (e.g., CH₃I)N-methyl-N-(3-aminopyridin-2-yl)methanesulfonamide
Reductive AminationAldehyde/Ketone (e.g., Benzaldehyde) + Reducing Agent (e.g., NaBH₃CN)N-benzyl-N-(3-aminopyridin-2-yl)methanesulfonamide
N-AcylationAcyl Chloride (e.g., Acetyl Chloride)N-(3-(acetylamino)pyridin-2-yl)methanesulfonamide
N-AcylationAnhydride (e.g., Acetic Anhydride)N-(3-(acetylamino)pyridin-2-yl)methanesulfonamide

Condensation Reactions

The primary amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions are typically catalyzed by acid or base. The resulting imine can be a stable product or a reactive intermediate for further transformations. For instance, intramolecular cyclization reactions are possible if a suitable electrophilic center is present. Drawing parallels from the chemistry of 2,3-diaminopyridine (B105623), condensation with 1,2-dicarbonyl compounds or α-haloketones could lead to the formation of fused heterocyclic systems like imidazo[4,5-b]pyridines.

Diazotization and Subsequent Reactions

The primary aromatic amine can be converted to a diazonium salt through reaction with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution). This diazotization reaction is a cornerstone of aromatic amine chemistry. chempedia.infoacs.org The resulting pyridin-3-diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

Common transformations of the diazonium group include:

Hydrolysis: Reaction with water to introduce a hydroxyl group, yielding N-(3-hydroxypyridin-2-yl)methanesulfonamide. rsc.org

Sandmeyer Reaction: Displacement of the diazonium group with a nucleophile (e.g., Cl⁻, Br⁻, CN⁻) using a copper(I) salt catalyst.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt to introduce a fluorine atom.

Azo Coupling: Reaction with an electron-rich aromatic compound (e.g., phenols, anilines) to form an azo compound, which are often colored dyes.

Table 3: Potential Products from Diazotization of this compound

Reagent(s)Reaction TypeExpected Product
1. NaNO₂, HCl (aq) 2. H₂O, ΔHydrolysisN-(3-hydroxypyridin-2-yl)methanesulfonamide
1. NaNO₂, HBr (aq) 2. CuBrSandmeyer ReactionN-(3-bromopyridin-2-yl)methanesulfonamide
1. NaNO₂, HCl (aq) 2. HBF₄, ΔSchiemann ReactionN-(3-fluoropyridin-2-yl)methanesulfonamide
1. NaNO₂, HCl (aq) 2. PhenolAzo CouplingN-(3-(phenyldiazenyl)pyridin-2-yl)methanesulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH–) is a key functional moiety that significantly influences the molecule's chemical properties. It is generally stable but offers specific sites for chemical modification.

The hydrogen atom attached to the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation by a suitable base to form a stabilized sulfonamide anion.

The general reaction can be represented as: R-SO₂NH-R' + Base ⇌ [R-SO₂N-R']⁻ + Base-H⁺

This anion is a potent nucleophile and can participate in various substitution reactions, most notably alkylation and arylation, to form N-substituted sulfonamides. The choice of base and solvent is crucial for the success of these reactions, with common bases including sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides.

Table 1: Representative N-Alkylation Reactions of Sulfonamides

Sulfonamide Reactant Alkylating Agent Base/Conditions Product Reference
N-(Aryl)benzenesulfonamide Alkyl Halide K₂CO₃, DMF N-Alkyl-N-(aryl)benzenesulfonamide General Knowledge
N-H Sulfonamides Trichloroacetimidates Toluene, reflux N-Alkyl Sulfonamides bldpharm.com

For this compound, selective N-alkylation at the sulfonamide position would require careful control of reaction conditions to avoid competing reactions at the 3-amino group or the pyridine nitrogen. A patent describing the N-alkylation of aminopyridines highlights that methylation can be achieved using dimethyl sulfate (B86663) after protection of the amino group. researchgate.net

Direct chemical modification of the sulfonyl group (–SO₂–) in a pre-formed sulfonamide is challenging due to its general inertness. Most derivatizations that alter the group attached to the sulfur atom are achieved by synthesizing the sulfonamide from a different sulfonyl chloride precursor. For instance, replacing the methanesulfonyl group with a benzenesulfonyl or tosyl group would involve starting the synthesis with benzenesulfonyl chloride or tosyl chloride, respectively, instead of methanesulfonyl chloride.

The synthesis of sulfonamides typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.netresearchgate.net This foundational reaction is the primary method for introducing diversity at the sulfonyl position.

Electrophilic Aromatic Substitution on the Pyridine Ring (if applicable)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The substituents on the pyridine ring in this compound further influence its reactivity.

3-Amino Group (-NH₂): This is a strong activating and ortho-, para-directing group.

2-Methanesulfonamido Group (-NHSO₂CH₃): This group is deactivating and meta-directing with respect to its position.

Research on the ortho-lithiation of pivaloylamino-protected aminopyridines demonstrates a viable route for achieving regiospecific substitution on the pyridine ring, which could be a more controlled alternative to direct electrophilic substitution. nih.gov

Development of New Synthetic Routes to Obtain Complex Architectures Incorporating the this compound Scaffold

The this compound scaffold possesses multiple reaction sites, making it a valuable building block for the synthesis of more complex molecules, particularly fused heterocyclic systems. The adjacent amino and sulfonamido groups are well-positioned to participate in cyclization reactions.

For example, 2-aminopyridine (B139424) derivatives are widely used as precursors for synthesizing a variety of heterocyclic compounds. researchgate.netmdpi.combiosynth.com Synthetic strategies could involve:

Reaction with 1,3-Dicarbonyl Compounds: The 3-amino group can react with β-dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings, a common strategy in heterocyclic synthesis.

Pictet-Spengler Type Reactions: The 3-amino group could potentially undergo condensation with an aldehyde, followed by cyclization onto the C4 position of the pyridine ring if it is sufficiently activated.

Palladium-Catalyzed Cross-Coupling Reactions: If the pyridine ring were to be halogenated, Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions could be employed to introduce aryl, amino, or alkynyl groups, respectively, building molecular complexity.

[3+2] Cycloaddition Reactions: While not directly applicable to the scaffold itself, derivatives of the aminopyridine could be modified to participate in cycloaddition reactions to form fused polyheterocyclic systems. scirp.org

The development of synthetic routes using this scaffold would be highly valuable in medicinal chemistry, as both sulfonamide and aminopyridine moieties are prevalent in pharmacologically active compounds. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-Alkyl-N-(aryl)benzenesulfonamide
N-Alkyl Sulfonamides
Arylmethylsulfonamides
3-aminopyridine (B143674)
N-pivaloyl-3-aminopyridine
Benzenesulfonyl chloride
Tosyl chloride
Methanesulfonyl chloride
Sodium hydride
Potassium carbonate

Broader Applications in Chemical Science Excluding Biological/clinical

N-(3-aminopyridin-2-yl)methanesulfonamide as a Building Block in Organic Synthesis

The presence of multiple reactive sites within this compound makes it a valuable precursor for the synthesis of more complex molecular architectures. The amino group, the pyridine (B92270) nitrogen, and the sulfonamide functionality can all participate in a variety of chemical transformations, allowing for the construction of diverse and intricate molecules.

Construction of Advanced Heterocyclic Systems

The aminopyridine scaffold of this compound is a well-established pharmacophore and a key component in a multitude of heterocyclic systems. The strategic placement of the amino and methanesulfonamide (B31651) groups on this scaffold provides a handle for further chemical elaboration. For instance, the amino group can undergo condensation reactions with various carbonyl compounds to form fused heterocyclic systems. Additionally, the pyridine nitrogen can be alkylated or oxidized, further diversifying the range of accessible heterocyclic structures.

While specific examples of this compound being used to construct advanced heterocyclic systems are not extensively documented in publicly available literature, the reactivity of the aminopyridine core is well-established. It is plausible that this compound could be employed in cyclization reactions to generate novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science.

Synthesis of Complex Organic Scaffolds

Beyond the construction of heterocyclic systems, this compound can serve as a foundational element in the synthesis of more elaborate organic scaffolds. The methanesulfonamide group can act as a directing group in various transformations or be modified to introduce other functionalities. The amino group can be acylated, alkylated, or used in coupling reactions to append additional molecular fragments. This versatility allows for the stepwise construction of complex molecules with tailored properties.

The potential for this compound to be used in multi-component reactions, where several reactants combine in a single step to form a complex product, is an area ripe for exploration. The combination of a nucleophilic amino group and a potentially coordinating pyridine nitrogen could facilitate novel transformations, leading to the efficient synthesis of intricate organic structures.

Potential in Materials Chemistry

The self-assembly properties and potential for incorporation into larger polymeric structures make this compound an interesting candidate for applications in materials chemistry.

Precursor for Advanced Polymer Architectures

Although no specific polymers derived from this compound have been reported, its structure suggests its potential as a monomeric unit. The amino group could be utilized in polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers would incorporate the aminopyridine and methanesulfonamide functionalities, potentially leading to materials with interesting thermal, electronic, or ion-binding properties. The pyridine nitrogen could also be used to coordinate with metal ions, opening the possibility of creating coordination polymers with unique network structures.

Role in Supramolecular Chemistry and Self-Assembly

The ability of this compound to participate in hydrogen bonding makes it a promising component for supramolecular chemistry. The amino group and the sulfonamide moiety can act as hydrogen bond donors, while the pyridine nitrogen and the sulfonyl oxygens can act as hydrogen bond acceptors. This allows for the formation of well-defined, non-covalent assemblies in the solid state and in solution. These hydrogen bonding networks can influence the crystal packing of the molecule and could be exploited to create organized structures with specific functions, such as host-guest complexes or self-healing materials.

Use in Analytical Chemistry

The chemical properties of this compound suggest potential applications in analytical chemistry, although specific examples are yet to be documented.

The presence of the aminopyridine group, a known fluorophore, could be exploited for the development of fluorescent sensors. Modification of the amino group or the pyridine ring could lead to changes in the fluorescence properties upon binding to specific analytes. Furthermore, the ability of the molecule to coordinate with metal ions could be utilized in the design of colorimetric or electrochemical sensors for the detection of various metal species. The methanesulfonamide group could also be used as a derivatizing agent to improve the chromatographic separation or mass spectrometric detection of certain analytes. Further research is needed to explore these potential applications and to develop analytical methods based on this versatile compound.

Emerging Research Directions and Future Prospects for N 3 Aminopyridin 2 Yl Methanesulfonamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides, which can be hazardous and produce stoichiometric amounts of acidic byproducts. Modern synthetic chemistry is increasingly focused on developing greener and more efficient alternatives. For N-(3-aminopyridin-2-yl)methanesulfonamide, future research is directed towards methodologies that minimize waste, avoid harsh reagents, and improve atom economy.

Recent advancements in sulfonamide synthesis have highlighted several promising strategies that could be adapted for the preparation of this compound. These include:

Mechanochemistry: This solvent-free approach utilizes mechanical force to initiate chemical reactions. A one-pot, double-step mechanochemical procedure has been demonstrated for the synthesis of various sulfonamides from disulfides and amines, offering a significant reduction in solvent waste and potentially milder reaction conditions. imist.ma

Electrochemical Synthesis: The use of electricity to drive chemical reactions provides a powerful tool for green chemistry. Electrochemical methods have been developed for the oxidative coupling of thiols and amines to form sulfonamides, avoiding the need for chemical oxidants and generating hydrogen as the only byproduct. researchgate.net

Reactions in Green Solvents: Water is an ideal solvent for sustainable chemistry due to its abundance, non-toxicity, and non-flammability. Methods for the synthesis of sulfonamides in water, using reagents like sodium sulfinates and nitroarenes, have been reported, offering a straightforward and environmentally benign protocol. nih.govyork.ac.uk

Catalytic Approaches: The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions. Transition-metal-free approaches, such as those utilizing a cyanuric chloride-mediated system, provide a mild and efficient one-pot synthesis of sulfonamides from amine-derived sulfonate salts. researchgate.net Furthermore, photocatalytic methods are emerging that enable the coupling of aryl triflates, SO2 surrogates, and amines under mild, transition-metal-free conditions. nih.gov

The application of these sustainable methodologies to the synthesis of this compound could lead to more cost-effective and environmentally friendly production processes. A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Key Advantages Potential Starting Materials for this compound
Mechanochemistry Solvent-free, reduced waste, potentially milder conditions. imist.ma Methanedisulfide and 2,3-diaminopyridine (B105623).
Electrochemical Synthesis Avoids chemical oxidants, generates H2 as a byproduct. researchgate.net Methanethiol and 2,3-diaminopyridine.
Synthesis in Water Environmentally benign solvent, simplified purification. nih.govyork.ac.uk Sodium methanesulfinate (B1228633) and 3-nitro-2-aminopyridine.
Catalytic (Metal-Free) Mild conditions, high efficiency, avoids metal contamination. researchgate.netuobaghdad.edu.iq 3-aminopyridine-2-sulfonate salt and a methylating agent.
Photocatalysis Transition-metal-free, mild conditions, use of light as a reagent. nih.gov 3-amino-2-(trifluoromethanesulfonyloxy)pyridine, a SO2 surrogate, and a methyl source.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and spectroscopic data. For this compound, advanced computational modeling can provide profound insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts and accelerating discovery.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be employed to investigate various aspects of this compound:

Molecular Geometry and Electronic Structure: DFT calculations can determine the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's reactivity, with the HOMO indicating the site of electrophilic attack and the LUMO indicating the site of nucleophilic attack. scirp.orgnih.gov

Spectroscopic Properties: Computational methods can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. nih.gov Comparing these theoretical predictions with experimental data can help to confirm the structure of the synthesized compound.

Reaction Mechanisms: DFT can be used to model the transition states and intermediates of potential reactions involving this compound. This allows for the elucidation of reaction pathways and the prediction of reaction kinetics and thermodynamics, which is crucial for optimizing reaction conditions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict the physicochemical properties and biological activities of derivatives of this compound. researchgate.net By correlating molecular descriptors with experimental data, these models can be used to design new molecules with desired properties.

The application of these computational tools can significantly de-risk and streamline the experimental investigation of this compound and its derivatives, leading to a more efficient and targeted research process. A summary of the potential applications of computational modeling for this compound is provided in Table 2.

Table 2: Applications of Advanced Computational Modeling for this compound

Computational Method Predicted Properties and Insights
Density Functional Theory (DFT) Optimized molecular geometry, electronic properties (HOMO-LUMO energies, electrostatic potential), vibrational frequencies (IR/Raman), NMR chemical shifts, reaction pathways and transition states. scirp.orgnih.gov
Time-Dependent DFT (TD-DFT) Electronic absorption spectra (UV-Vis), excited state properties.
Molecular Dynamics (MD) Simulations Conformational dynamics, solvent effects, interactions with biological macromolecules. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Prediction of physicochemical properties (e.g., solubility, pKa) and biological activity of derivatives. researchgate.net

Exploration of Unconventional Reactivity Patterns

The unique arrangement of functional groups in this compound opens the door to exploring unconventional reactivity patterns that go beyond the typical reactions of its individual components. The proximity of the amino group and the sulfonamide moiety on the pyridine (B92270) ring can lead to novel intramolecular reactions and cyclizations.

Future research in this area could focus on:

Intramolecular Cyclization Reactions: Under specific conditions, the amino group could potentially react with the sulfonamide or the pyridine ring to form novel heterocyclic systems. These reactions could be promoted by heat, light, or the use of specific catalysts.

Directed C-H Functionalization: The sulfonamide group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. This would allow for the selective introduction of new functional groups at specific positions on the pyridine ring, leading to a diverse range of derivatives.

Radical Reactions: The pyridine ring and the sulfonamide moiety can participate in radical reactions. Intramolecular radical additions to the pyridine ring, with the sulfonamide acting as a linker, have been used to synthesize bipyridine derivatives. scirp.org Similar strategies could be employed with this compound to access novel polycyclic structures.

The discovery of new reactivity patterns for this compound would not only expand the fundamental understanding of its chemistry but also provide access to new molecular scaffolds with potential applications in medicinal chemistry and materials science.

Design of Next-Generation Ligands for Catalytic Systems

The pyridine and amino functionalities within this compound make it an excellent candidate for use as a ligand in transition metal catalysis. The ability to coordinate to metal centers through the pyridine nitrogen and the amino group allows for the formation of stable chelate complexes.

The design of next-generation ligands based on the this compound scaffold could focus on:

Modification of the Sulfonamide Group: The substituent on the sulfur atom can be varied to modulate the electronic properties of the ligand. Electron-withdrawing or electron-donating groups can be introduced to fine-tune the catalytic activity of the corresponding metal complex.

Functionalization of the Pyridine Ring: The introduction of substituents on the pyridine ring can alter the steric and electronic environment around the metal center, influencing the selectivity and efficiency of the catalyst.

Synthesis of Chiral Derivatives: The development of chiral versions of this compound would enable their use as ligands in asymmetric catalysis, a crucial technology for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Aminopyridine-based ligands have already shown promise in a variety of catalytic transformations, including cross-coupling reactions and C-H activation. The unique electronic and steric properties of ligands derived from this compound could lead to the development of highly active and selective catalysts for a wide range of chemical reactions.

Integration into New Chemical Technologies and Methodologies

The unique properties of this compound make it a promising candidate for integration into emerging chemical technologies and methodologies that are shaping the future of chemical synthesis and materials science.

Flow Chemistry: The use of continuous-flow reactors offers several advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. The development of synthetic routes to this compound that are amenable to flow conditions would be a significant advancement.

Materials Science: The pyridine and sulfonamide moieties can participate in non-covalent interactions, such as hydrogen bonding and π-stacking. This suggests that this compound and its derivatives could be used as building blocks for the construction of supramolecular assemblies and functional materials with interesting optical or electronic properties.

Bioconjugation: The amino group provides a handle for the covalent attachment of this compound to biomolecules, such as proteins or nucleic acids. This could lead to the development of new probes for chemical biology or targeted drug delivery systems.

By embracing these new technologies and methodologies, the full potential of this compound as a versatile chemical building block can be realized, paving the way for its application in a diverse range of scientific and technological fields.

Q & A

Q. What are the established synthetic routes for N-(3-aminopyridin-2-yl)methanesulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between methanesulfonyl chloride and 3-amino-2-aminopyridine. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using a base like triethylamine to scavenge HCl. Purification via recrystallization or column chromatography is critical to isolate the product . For analogs, adjusting solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios can improve yields.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • FTIR : Confirm sulfonamide S=O stretches (~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹) and NH₂/NH bending (1650–1580 cm⁻¹) .
  • NMR : ¹H NMR should show pyridinyl protons (δ 6.5–8.5 ppm), NH₂ protons (δ ~5.5 ppm, broad), and methanesulfonyl CH₃ (δ ~3.0 ppm). ¹³C NMR identifies the sulfonamide sulfur-bound carbon (δ ~45 ppm) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Use standardized antimicrobial assays (e.g., broth microdilution) to test against Gram-positive/negative bacteria and fungi. Prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity) and include positive controls like ampicillin. Activity trends can guide structure-activity relationship (SAR) studies for derivatives .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Crystal lattice disorder and weak hydrogen bonds complicate structure refinement. Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to model anisotropic displacement parameters. Twinning or pseudosymmetry may require merging equivalent reflections or applying restraints to bond distances/angles .

Q. How do hydrogen-bonding patterns in the crystal structure contradict computational predictions?

Experimental data (X-ray) may reveal unexpected intermolecular N–H···O=S interactions, while DFT calculations might prioritize intramolecular H-bonding. Resolve discrepancies by re-optimizing computational models with periodic boundary conditions (PBC-DFT) or analyzing Hirshfeld surfaces to quantify intermolecular interactions .

Q. What strategies improve regioselectivity in derivatizing the aminopyridinyl moiety?

Protect the sulfonamide group with tert-butoxycarbonyl (Boc) before functionalizing the 3-amino group. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions or Cu-mediated C–N coupling for heterocycle attachments. Monitor regioselectivity via LC-MS and 2D NMR (NOESY) .

Q. How can DFT calculations guide the design of derivatives with enhanced bioactivity?

  • Perform geometry optimization (B3LYP/6-311++G(d,p)) to identify electrophilic/nucleophilic sites via Fukui indices.
  • Simulate UV/Vis spectra (TD-DFT) to correlate electronic transitions with experimental λ_max.
  • Calculate binding affinities (Molecular docking) against target proteins (e.g., COX-2) to prioritize synthetic targets .

Methodological Recommendations

  • Crystallography : Use SHELXTL for structure solution and refinement. Validate hydrogen bonds with Mercury software .
  • SAR Studies : Combine antimicrobial assays with molecular docking to identify pharmacophores .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction variables (temperature, solvent, catalyst) .

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